2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide
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Overview
Description
2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a nitrophenyl group through an acetamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE typically involves multi-step procedures. One common method starts with the preparation of the benzothiazole core, which can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde . The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the acylation of the piperazine derivative with 4-nitrophenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, continuous flow chemistry might be used to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzothiazole and piperazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for nitro group reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole and piperazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with DNA, leading to the inhibition of DNA replication and transcription . The piperazine ring can enhance the compound’s binding affinity to various receptors, while the nitrophenyl group contributes to its overall biological activity . These interactions disrupt cellular processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the nitrophenyl group.
N-(4-Nitrophenyl)piperazine: Contains the piperazine and nitrophenyl groups but lacks the benzothiazole moiety.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE is unique due to the combination of the benzothiazole, piperazine, and nitrophenyl groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N5O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H19N5O3S/c25-18(20-14-5-7-15(8-6-14)24(26)27)13-22-9-11-23(12-10-22)19-21-16-3-1-2-4-17(16)28-19/h1-8H,9-13H2,(H,20,25) |
InChI Key |
VPWXGFJQDLFANG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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